molecular formula C14H14O3S B188367 o-Tolyl p-toluenesulfonate CAS No. 599-75-7

o-Tolyl p-toluenesulfonate

Cat. No. B188367
CAS RN: 599-75-7
M. Wt: 262.33 g/mol
InChI Key: WBKWVLAHWVFXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Tolyl p-toluenesulfonate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as OTPTS and is used as a reagent in organic synthesis, especially in the preparation of peptides and esters.

Mechanism Of Action

OTPTS works by reacting with amino groups in peptides and proteins. It forms a covalent bond with the amino group, which prevents the peptide or protein from reacting with other compounds. This reaction is known as sulfonamide formation and is reversible. The reaction is pH-dependent, and the rate of reaction increases with increasing pH.

Biochemical And Physiological Effects

OTPTS has no known biochemical or physiological effects. It is not toxic to humans or animals and is considered safe for use in scientific research.

Advantages And Limitations For Lab Experiments

The advantages of using OTPTS in lab experiments include its high purity, low cost, and ease of use. It is also stable at room temperature and can be stored for long periods without degradation. The limitations of using OTPTS include its limited solubility in non-polar solvents and its sensitivity to moisture.

Future Directions

There are several future directions for the use of OTPTS in scientific research. One area of interest is the development of new drugs and pharmaceuticals using OTPTS as a reagent. Another area of interest is the use of OTPTS in the preparation of peptides and esters for use in drug delivery systems. Additionally, the use of OTPTS in the synthesis of new organic compounds for use in materials science and nanotechnology is an area of future research.

Synthesis Methods

The synthesis of o-Tolyl p-toluenesulfonate is a multi-step process that involves the reaction of o-toluidine with p-toluenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified by recrystallization to obtain pure OTPTS.

Scientific Research Applications

OTPTS is widely used in scientific research as a reagent for the preparation of peptides and esters. It is also used in the synthesis of various organic compounds such as antibiotics, anti-cancer drugs, and neurotransmitters. OTPTS is also used in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(2-methylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKWVLAHWVFXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278647
Record name o-Tolyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Tolyl p-toluenesulfonate

CAS RN

599-75-7
Record name o-Tolyl p-toluenesulfonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Tolyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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